REACTION_CXSMILES
|
[C:1]([C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([C:11]([CH3:14])([CH3:13])[CH3:12])[C:6]=1[OH:15])([CH3:4])([CH3:3])[CH3:2].[CH3:16][O:17][C:18]1[CH:25]=[CH:24][C:21]([CH2:22]O)=[CH:20][CH:19]=1.C(O)=O.C(O)(=O)C>O>[C:11]([C:7]1[CH:8]=[C:9]([CH2:22][C:21]2[CH:24]=[CH:25][C:18]([O:17][CH3:16])=[CH:19][CH:20]=2)[CH:10]=[C:5]([C:1]([CH3:4])([CH3:3])[CH3:2])[C:6]=1[OH:15])([CH3:14])([CH3:13])[CH3:12]
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Name
|
|
Quantity
|
51.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=C(C(=CC=C1)C(C)(C)C)O
|
Name
|
|
Quantity
|
34.5 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(CO)C=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(=O)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 5 hours
|
Duration
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5 h
|
Type
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EXTRACTION
|
Details
|
extracted with chloroform
|
Type
|
CUSTOM
|
Details
|
Evaporation of the chloroform
|
Type
|
CUSTOM
|
Details
|
gave an oil which
|
Type
|
CUSTOM
|
Details
|
crystallized
|
Type
|
CUSTOM
|
Details
|
Recrystallization from methanol
|
Type
|
CUSTOM
|
Details
|
gave colorless needles, mp 139° (58 g)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=C(C(=CC(=C1)CC1=CC=C(C=C1)OC)C(C)(C)C)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |